molecular formula C12H23BrO2 B1580412 Ethyl 10-bromodecanoate CAS No. 55099-31-5

Ethyl 10-bromodecanoate

Cat. No. B1580412
CAS RN: 55099-31-5
M. Wt: 279.21 g/mol
InChI Key: VWHLKJQERLYMNA-UHFFFAOYSA-N
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Description

Ethyl 10-bromodecanoate is a chemical compound with the molecular formula C12H23BrO2 . It is used for research and development purposes . It is also known as 10-bromodecanoic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 10-bromodecanoate involves a multi-step reaction . The first step involves the use of thionyl chloride at 80°C for 2 hours. The second step also takes place at 80°C for 2 hours . The synthesis of Ethyl 10-bromodecanoate can also be achieved from 10-Bromodecanoic acid .


Molecular Structure Analysis

The InChI code for Ethyl 10-bromodecanoate is 1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 . The InChI key is VWHLKJQERLYMNA-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 10-bromodecanoate are not mentioned in the search results, it is noted that this compound is an intermediate in the synthesis of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

Ethyl 10-bromodecanoate is a liquid at 20°C . It has a boiling point of 134°C at 3 mmHg . The specific gravity at 20/20 is 1.14 . The refractive index is 1.46 . The compound has a molar refractivity of 67.2±0.3 cm^3 . It has a density of 1.1±0.1 g/cm^3 .

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions : Ethyl 10-bromodecanoate and related bromo-fatty acids are often used in organic synthesis. For instance, it plays a role in the bromine atom-transfer radical addition in aqueous media, as demonstrated by Yorimitsu et al. (2001) where ethyl bromoacetate and 1-octene were treated to provide ethyl 4-bromodecanoate in good yield, highlighting the solvent effect in radical addition reactions (Yorimitsu et al., 2001).

  • Synthesis of Functional Molecules : Ethyl 10-bromodecanoate is also used in the synthesis of various functional molecules. Zhuang Hong and Yu Tao (2006) synthesized a new betaine-type zwitterionic compound with a long hydrophilic carbon chain from DM and 10-Bromodecanoic Acid, indicating its utility in creating complex molecular structures (Zhuang Hong & Yu Tao, 2006).

  • Biomedical Applications : In biomedical research, derivatives of Ethyl 10-bromodecanoate are used for various purposes. Dehshahri et al. (2009) synthesized a series of alkyl-oligoamine derivatives of polyethylenimine (PEI) using omega-bromoalkylcarboxylic acids (including 10-bromodecanoic acid) for gene transfer applications, highlighting its role in enhancing the efficiency of non-viral gene delivery vectors (Dehshahri et al., 2009).

  • Material Science and Nanotechnology : In the field of material science and nanotechnology, Ethyl 10-bromodecanoate is utilized in advanced applications. For instance, Liu et al. (2012) presented a methodology for targeting quantum dots to specific proteins on living cells using Ethyl 10-bromodecanoate, demonstrating its utility in sophisticated bio-imaging techniques (Liu et al., 2012).

Safety And Hazards

Ethyl 10-bromodecanoate can cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

ethyl 10-bromodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLKJQERLYMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339972
Record name Ethyl 10-bromodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 10-bromodecanoate

CAS RN

55099-31-5
Record name Ethyl 10-bromodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 10-Bromodecanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4.4 g (0.018 mole) of 10-bromodecanoic acid, 3 ml of methane sulfonic acid, and 250 ml of absolute ethanol was heated at reflux for 2 h. The mixture was concentrated under reduced pressure and the residue partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried (MgSO4) and concentrated under reduced pressure to yield 5.0 g (100%) of ethyl 10-bromodecanoate as a yellow oil. A mixture of 4.6 g (0.015 mole) of α,α-bis(4-fluorophenyl)-4-piperidinemethanol, 4.2 g (0.015 mole) of ethyl 10-bromodecanoate, 6.4 g (0.015 mole) of anhydrous sodium carbonate and 0.3 g (0.002 mole) of potassium iodide in 50 ml of N,N-dimethylformamide was heated on a steam bath fo 6 h. The mixture was poured into 1 L of water and extracted three times with 250 ml portions of ethyl acetate. The ethyl acetate extracts were combined, washed with water and brine, dried (MgSO4) and concentrated under reduced pressure to give a dark oil. The oil was purified by high pressure liquid chromatography (Water Associates Prep LC/System 500A; PrepPAK® 500/silica; ethyl acetate-hexane 2:1; flow rate 150 ml/min). The fractions containing the desired product were combined and concentrated under reduced pressure to yield 4.5 g (60%) of the title compound as a golden, viscous oil.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To this end, the 180.5 g of 10-bromodecanoic acid from Step II was added to the 11 reactor (described above) along with 645 g of absolute ethanol. The mixture was heated and stirred for about 3.5 h. GC analysis confirmed that reaction was completed when 10-bromodecanoic acid could not be detected. Next, excess ethanol and residual water were removed through evaporation leaving 197.8 g of 94.9% pure ethyl 10-bromodecanoate residue. 150 g MTBE was added to the ethyl 10-bromodecanoate residue which then was washed repeatedly with 10% sodium carbonate solution followed by water. The mixture was phase separated to obtain 340.7 g of a mixture of ethyl 10-bromodecanoate and MTBE. According to GC analysis the yield from Steps II and III was 89.7%.
Quantity
180.5 g
Type
reactant
Reaction Step One
Quantity
645 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AV Strelyaeva, OA Larina, AM Antsyshkina… - Pharmacognosy …, 2020 - mail.phcogj.com
… (4.89%), Acetaldehyde ethyl amyl acetal (3.94%), Dibenzylamine (3.01%), Oleamide (2.77%), 2-(1-Methylbutyl) oxirane (2.7%), Butyl octyl phthalate (1.7%), Ethyl 10-bromodecanoate (…
Number of citations: 1 mail.phcogj.com
I Abu-Reidah, M Al-Nuri, A Afifi, G Omar, G Adwan… - 2022 - preprints.org
This study assesses the secondary metabolites, minerals, antimicrobial, antioxidant, and anticancer properties of Micromeria fruticosa plant different botanical parts (leaf, stem, root, …
Number of citations: 4 www.preprints.org
R Charlermroj, S Phuengwas, M Makornwattana… - Talanta, 2021 - Elsevier
… Two long chain hydrocarbon spacers were added to M407 by a simple O-alkylation with ethyl-10-bromodecanoate to obtain the intermediate M417. Finally, the partial reduction of M417 …
Number of citations: 28 www.sciencedirect.com
M Balawejder, N Matłok, W Sowa, N Kończyk… - … Cibiniensis. Series E …, 2021 - sciendo.com
The aim of this research was to demonstrate the effect of the ozonation process (exposure to ozone in gaseous form and rinsing in water saturated with ozone) on selected apple …
Number of citations: 2 sciendo.com
PH Cui, T Rawling, K Bourget, T Kim… - Journal of medicinal …, 2012 - ACS Publications
Cyclooxygenase-2 (COX-2) is overexpressed in many human cancers and converts the n-6 polyunsaturated fatty acid (PUFA) arachidonic acid to prostaglandin E 2 (PGE 2 ), which …
Number of citations: 33 pubs.acs.org
A Tron, PJ Thornton, C Lincheneau… - The Journal of …, 2015 - ACS Publications
… After the mixture was stirred for 10 min, the flask was heated to reflux at which point ethyl 10-bromodecanoate (4.00 g, 14.4 mmol) was added. The solution was maintained at reflux for …
Number of citations: 21 pubs.acs.org
D Hara, Y Umehara, A Son, W Asahi, S Misu… - …, 2018 - Wiley Online Library
Molecular oxygen in living cells is distributed and consumed inhomogeneously, depending on the activity of each organelle. Therefore, tractable methods that can be used to monitor …
CM Abdelmalek, Z Hu, T Kronenberger… - Journal of Medicinal …, 2022 - ACS Publications
Anticancer drug conjugates may benefit from simultaneous action at two targets potentially overcoming the drawbacks of current cancer treatment, such as insufficient efficacy, high …
Number of citations: 11 pubs.acs.org
BS Joshi, N Viswanathan, DH Gawad… - Helvetica Chimica …, 1975 - Wiley Online Library
… phorus tribrornide gave ethyl 10-bromodecanoate. The triphenylphosphonium bromide derivative from the bromo-ester on Wiitig reaction with piperonal afforded …
Number of citations: 23 onlinelibrary.wiley.com

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